molecular formula C8H10O4S B6604605 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate CAS No. 2775444-82-9

2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate

Cat. No. B6604605
CAS RN: 2775444-82-9
M. Wt: 202.23 g/mol
InChI Key: ILNNCXKMLPBWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate (DTDDC) is a compound that has been studied for its potential applications in various scientific fields. It is a sulfur-containing heterocyclic compound that has been found to possess a wide range of biological and pharmacological activities. DTDDC has been studied for its potential as an anti-inflammatory agent, an antioxidant, an antifungal, and an antiviral agent. In addition, it has been investigated for its possible use in the treatment of certain cancers, as well as for its role in the regulation of gene expression.

Scientific Research Applications

2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate has been studied for its potential applications in various scientific fields. It has been investigated for its potential use in the treatment of certain cancers, as well as for its role in the regulation of gene expression. In addition, researchers have explored its potential as an anti-inflammatory agent, an antioxidant, an antifungal, and an antiviral agent. 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate has also been studied for its possible use in the treatment of cardiovascular diseases, diabetes, and other metabolic disorders.

Mechanism of Action

The exact mechanism of action of 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate is not yet fully understood. However, it is believed to act as a potent antioxidant, scavenging reactive oxygen species and preventing cellular damage. It is also thought to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. In addition, 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate has been found to reduce the expression of certain genes involved in tumorigenesis, suggesting its potential use in the treatment of certain cancers.
Biochemical and Physiological Effects
2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent. In addition, it has been found to possess antioxidant activity, which may be due to its ability to scavenge reactive oxygen species. Furthermore, 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate has been found to reduce the expression of certain genes involved in tumorigenesis, suggesting its potential use in the treatment of certain cancers.

Advantages and Limitations for Lab Experiments

The use of 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound, making it cost-effective for research purposes. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, making it difficult to use in some experiments. Furthermore, its reactivity can be affected by the presence of certain other compounds, making it necessary to use appropriate controls in experiments.

Future Directions

The potential applications of 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate are far-reaching, and there are many possible future directions for research. These include further investigation into its potential use in the treatment of certain cancers and other diseases, as well as its potential role in the regulation of gene expression. In addition, further research could be conducted into its potential as an anti-inflammatory and antioxidant agent, as well as its potential as an antiviral and antifungal agent. Finally, further research could be conducted into its potential use in the treatment of cardiovascular diseases, diabetes, and other metabolic disorders.

Synthesis Methods

2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate is synthesized by the reaction of 2,2-dimethyl-5-hydroxytetrahydrothiophene-2,2-dicarboxylic acid (DHTDC) with ethyl chloroformate in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane at a temperature of 0°C. The reaction yields a white solid product, which is then purified by recrystallization.

properties

IUPAC Name

dimethyl 2H-thiophene-5,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4S/c1-11-6(9)8(7(10)12-2)4-3-5-13-8/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNNCXKMLPBWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C=CCS1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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